molecular formula C5H7BF2N2O2 B13466677 [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid

[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid

Cat. No.: B13466677
M. Wt: 175.93 g/mol
InChI Key: JEQJXHMPYVDMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a difluoroethyl group. The combination of these functional groups imparts unique reactivity and stability to the compound, making it valuable for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides or vinyl halides . The reaction conditions often involve the use of a palladium catalyst and a suitable base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), to facilitate the transmetalation step .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of air-stable boronates and efficient purification techniques, such as chromatographic methods, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid primarily involves its ability to form reversible covalent complexes with various molecules. The boronic acid group acts as a Lewis acid, forming complexes with diols, amino acids, and other Lewis bases . This property is exploited in various applications, including sensing and molecular recognition.

Properties

Molecular Formula

C5H7BF2N2O2

Molecular Weight

175.93 g/mol

IUPAC Name

[1-(2,2-difluoroethyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C5H7BF2N2O2/c7-5(8)3-10-2-4(1-9-10)6(11)12/h1-2,5,11-12H,3H2

InChI Key

JEQJXHMPYVDMBI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CC(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.